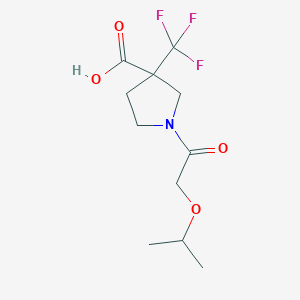![molecular formula C11H6ClN5 B6642127 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have immunosuppressive and anti-inflammatory effects. CP-690,550 has been found to be particularly effective in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathway of cytokines. Cytokines are proteins that are involved in the immune response and inflammation. By inhibiting JAKs, 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile reduces the production of cytokines, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been found to have significant biochemical and physiological effects on the immune system. It reduces the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are known to play a key role in the pathogenesis of autoimmune diseases. It also reduces the activation and proliferation of T-cells, which are involved in the immune response. These effects lead to a reduction in inflammation and an improvement in the symptoms of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of JAKs, which makes it a valuable tool for studying the role of JAKs in various biological processes. It has also been extensively studied for its potential therapeutic applications, which provides a strong basis for further research. However, 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. It is also a potent immunosuppressant, which can affect the immune response in lab animals and humans.
Orientations Futures
There are several future directions for research on 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile. One area of research is to further understand the mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile and its effects on the immune system. Another area of research is to explore the potential therapeutic applications of 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, research can be conducted to optimize the synthesis method of 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile to improve yield and purity. Finally, research can be conducted to develop new JAK inhibitors that have improved efficacy and reduced side effects compared to 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile.
Méthodes De Synthèse
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is synthesized using a multi-step process that involves the reaction of 6-chloropyridine-3-carbaldehyde with imidazole-4,5-dicarbonitrile. The resulting compound is then subjected to further reactions to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been found to be particularly effective in treating rheumatoid arthritis, where it has shown significant improvement in reducing joint inflammation and pain. It has also shown promising results in treating psoriasis and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5/c12-11-2-1-8(5-15-11)6-17-7-16-9(3-13)10(17)4-14/h1-2,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWUUBKIXHVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=NC(=C2C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

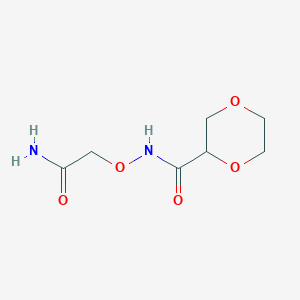
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)
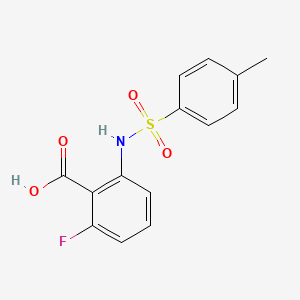
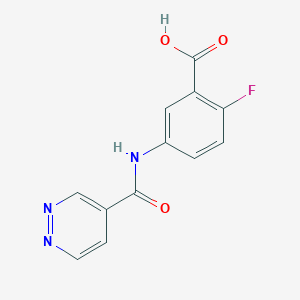
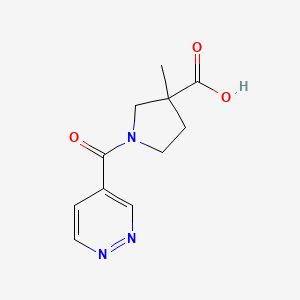

![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
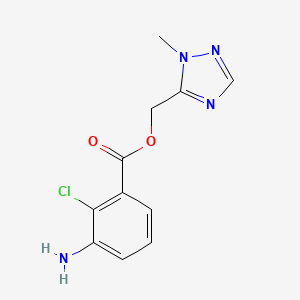
![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
